3-Amino-5-nitrobenzoic acid chemical properties
3-Amino-5-nitrobenzoic acid chemical properties
An In-depth Technical Guide to 3-Amino-5-nitrobenzoic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-5-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical properties, reactivity, and applications, supported by experimental protocols and graphical representations.
Core Chemical Properties and Identifiers
3-Amino-5-nitrobenzoic acid is an aromatic compound featuring an amino group (-NH₂), a nitro group (-NO₂), and a carboxylic acid group (-COOH) attached to a benzene ring.[1] This unique combination of functional groups makes it a valuable intermediate in various synthetic processes.[1]
Physicochemical Data
The quantitative properties of 3-Amino-5-nitrobenzoic acid are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Reference(s) |
| IUPAC Name | 3-amino-5-nitrobenzoic acid | [2] |
| CAS Number | 618-84-8 | [2][3] |
| Molecular Formula | C₇H₆N₂O₄ | [2][3][4] |
| Molecular Weight | 182.14 g/mol | [2][3][4] |
| Appearance | Orange to green to brown powder | [5] |
| Melting Point | 214 - 220 °C | [1][5] |
| Purity (Assay) | ≥97.5% (HPLC), ≥97.5 to ≤102.5% (Titration) | [5] |
| Solubility | Favorable solubility in various organic solvents | [1] |
| InChI Key | ZNVHAQRPXAQKRU-UHFFFAOYSA-N | [2] |
| SMILES | NC1=CC(=CC(=C1)--INVALID-LINK--=O)C(O)=O | [2] |
Spectral Information
Spectroscopic data is crucial for the identification and characterization of 3-Amino-5-nitrobenzoic acid.
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Mass Spectrometry (MS) : GC-MS data is available, with major peaks observed at m/z values of 182 and 108.[2]
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Infrared (IR) Spectroscopy : FTIR spectra have been recorded, typically using a KBr pellet or ATR techniques.[2][6]
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UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectral data is available for this compound.[2]
Chemical Reactivity and Applications
The reactivity of 3-Amino-5-nitrobenzoic acid is dictated by its three functional groups. The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution, while the amino group is an activating group and is nucleophilic.
This compound is a key intermediate in the synthesis of more complex molecules.[1]
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Pharmaceutical Development : It serves as a building block for various pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.[1] It has been used as a reagent in the synthesis of inhibitors for protein kinase B (PDK1) and tyrosine kinase EphB4.[7]
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Dyes and Pigments : The presence of the amino group allows for diazotization reactions, making it a precursor for azo dyes, which are known for their vibrant colors and stability.[1]
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Material Science : It is explored for its potential in creating advanced materials like polymers and composites.[1]
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Chemical Synthesis : It is a precursor for synthesizing other valuable chemical intermediates, such as 3-Fluoro-5-nitrobenzoic acid, via reactions like the Balz-Schiemann reaction.
A logical diagram illustrating the relationship between the compound's functional groups and its applications is shown below.
Experimental Protocols
Detailed methodologies for the synthesis and a common subsequent reaction are provided below. These protocols are representative and may require optimization based on laboratory conditions.
Protocol 1: Synthesis via Reduction of 3,5-Dinitrobenzoic Acid
This protocol describes the selective reduction of one nitro group of 3,5-Dinitrobenzoic acid to yield the target compound.
Materials:
-
3,5-Dinitrobenzoic acid
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Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
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Hydrochloric acid (HCl), concentrated and 2M
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Ethanol
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, pH paper
Methodology:
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Preparation : In a 500 mL round-bottom flask, dissolve 21.2 g (0.1 mol) of 3,5-Dinitrobenzoic acid and 26.0 g (0.31 mol) of sodium bicarbonate in 200 mL of deionized water.
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Sulfide Solution Preparation : In a separate beaker, dissolve 24.0 g (0.1 mol) of sodium sulfide nonahydrate in 50 mL of deionized water.
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Reaction : Gently heat the solution of the dinitrobenzoic acid to 80-90 °C. Add the sodium sulfide solution dropwise over 30 minutes while stirring vigorously.
-
Reflux : After the addition is complete, heat the mixture to reflux for 2 hours. The color of the solution should change, indicating the progress of the reaction.
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Cooling and Filtration : Cool the reaction mixture to room temperature. Filter off any solid byproducts (e.g., sulfur) and wash the filter cake with a small amount of cold water.
-
Precipitation : Transfer the filtrate to a large beaker and cool in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is approximately 3-4.
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Isolation : The product, 3-Amino-5-nitrobenzoic acid, will precipitate as a solid. Collect the precipitate by vacuum filtration.
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Purification : Wash the collected solid with cold 2M HCl followed by a small amount of cold deionized water to remove residual salts. Recrystallize the crude product from an ethanol/water mixture to obtain a purified product.
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Drying : Dry the purified crystals in a vacuum oven at 60-70 °C.
Protocol 2: Diazotization and Azo Dye Formation
This protocol outlines a representative use of 3-Amino-5-nitrobenzoic acid in the synthesis of an azo dye.
Materials:
-
3-Amino-5-nitrobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Phenol
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Sodium hydroxide (NaOH)
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Ice, deionized water
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Beakers, magnetic stirrer, filtration apparatus
Methodology:
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Diazonium Salt Formation : Dissolve 1.82 g (0.01 mol) of 3-Amino-5-nitrobenzoic acid in 20 mL of water containing 2.5 mL of concentrated HCl in a 100 mL beaker. Cool the solution to 0-5 °C in an ice bath.
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Nitrite Addition : While maintaining the low temperature and stirring, slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water. Stir the mixture for 15-20 minutes at 0-5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
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Coupling Solution : In a separate 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of 10% sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.
-
Azo Coupling : Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. A brightly colored azo dye will precipitate immediately.
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Completion and Isolation : Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction. Collect the dye by vacuum filtration and wash it thoroughly with cold water.
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Drying : Dry the product in a desiccator or a low-temperature oven.
The general workflow for a typical synthesis experiment is visualized below.
Safety and Handling
According to safety data sheets, 3-Amino-5-nitrobenzoic acid requires careful handling.[4]
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Hazards : It is known to cause serious eye irritation and may cause respiratory irritation.[4] It can also cause skin irritation.[2]
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Precautionary Measures :
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Handling : Wash hands and any exposed skin thoroughly after handling.[4] Avoid breathing dust and avoid its formation.[4] Use only in well-ventilated areas.[4]
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Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[4]
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Storage : Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[4]
-
-
First Aid :
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Eyes : In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[4]
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Skin : Wash off with plenty of soap and water. If irritation persists, seek medical advice.[4]
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Inhalation : Move the person to fresh air and keep them comfortable for breathing.[4]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 239342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.indiamart.com [m.indiamart.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Amino-5-nitrobenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 3-Amino-5-nitrobenzoic acid | 618-84-8 [chemicalbook.com]
